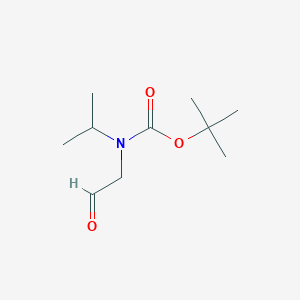

Tert-butyl isopropyl(2-oxoethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFOSYLYTJNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Isopropyl 2 Oxoethyl Carbamate

Direct Synthesis Approaches

The most direct and logical synthetic route to tert-butyl isopropyl(2-oxoethyl)carbamate involves a two-step sequence: the protection of a suitable amino alcohol precursor followed by the oxidation of the alcohol functionality to the desired aldehyde.

Preparation via Oxidation Reactions

The key transformation in the synthesis of the target compound is the oxidation of a primary alcohol to an aldehyde. This requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid.

The Dess-Martin periodinane (DMP) oxidation is a highly effective method for the oxidation of primary alcohols to aldehydes under mild, neutral conditions. nih.govchemistrysteps.com This makes it particularly suitable for substrates containing sensitive functional groups, such as the carbamate (B1207046) moiety in the precursor to the title compound. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high yields and chemoselectivity. nih.govalfa-chemistry.com

The mechanism involves the formation of a periodinane intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, iodinane, and acetic acid. chemistrysteps.com

For the synthesis of this compound, the precursor alcohol, tert-butyl (2-hydroxyethyl)(isopropyl)carbamate, would be treated with Dess-Martin periodinane. A typical procedure involves dissolving the alcohol in dichloromethane and adding the DMP reagent. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is typically worked up by quenching with a sodium thiosulfate (B1220275) solution to reduce the excess DMP and its byproducts, followed by extraction and purification. researchgate.net

General Synthetic Protocols from Readily Available Starting Materials

The synthesis of this compound commences with the preparation of its immediate precursor, tert-butyl (2-hydroxyethyl)(isopropyl)carbamate. This precursor is synthesized from the readily available starting material, 2-(isopropylamino)ethanol (B91046).

The protection of the secondary amine in 2-(isopropylamino)ethanol is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction, known as Boc protection, is a standard and widely used method for protecting amines. pubcompare.ai The reaction is typically carried out by treating the amino alcohol with Boc₂O in a suitable solvent, often in the presence of a base to facilitate the reaction, although it can also proceed without a base. alfa-chemistry.comchemicalbook.com

A general procedure involves dissolving 2-(isopropylamino)ethanol in a solvent such as acetonitrile (B52724) or a mixture of water and an organic solvent. Di-tert-butyl dicarbonate is then added, and the reaction is stirred at room temperature until completion. pubcompare.aichemicalbook.com The resulting tert-butyl (2-hydroxyethyl)(isopropyl)carbamate can then be purified and used in the subsequent oxidation step.

Specific Reaction Conditions and Reagents Employed

The successful synthesis of this compound relies on the careful selection of reaction conditions and reagents for both the Boc protection and the subsequent oxidation.

For the Boc protection of 2-(isopropylamino)ethanol, the reaction can be performed under various conditions. A common method involves using sodium bicarbonate as a base in an aqueous/organic solvent system. chemicalbook.com Alternatively, the reaction can be carried out in an organic solvent like acetonitrile with a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP). chemicalbook.com

In the subsequent Dess-Martin oxidation step, the choice of solvent and work-up procedure is crucial for obtaining a high yield of the desired aldehyde. Dichloromethane is a common solvent for this oxidation. The work-up often involves the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to quench the reaction and remove the iodine-containing byproducts. researchgate.net The product is then extracted with an organic solvent and purified, typically by column chromatography.

Table 1: Reaction Conditions for the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Solvent | Temperature |

| 1. Boc Protection | 2-(Isopropylamino)ethanol | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Acetonitrile/Water | Room Temperature |

| 2. Oxidation | tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate | Dess-Martin Periodinane | Dichloromethane | Room Temperature |

Acetonitrile is a versatile solvent in organic synthesis and can be employed in the Boc protection step. chemicalbook.com Its polar aprotic nature makes it suitable for dissolving both the amino alcohol and the di-tert-butyl dicarbonate, facilitating the reaction. In some cases, a mixture of acetonitrile and water is used, particularly when a water-soluble base like sodium bicarbonate is employed. chemicalbook.com

Methanol (B129727), a polar protic solvent, is less commonly used as the primary solvent for the Boc protection reaction itself. However, it can be utilized during the work-up or purification stages. For instance, after the oxidation step, if the product is purified via column chromatography, a mixture of solvents including methanol might be used as the eluent. It's important to note that methanol can sometimes react with the Boc group under certain conditions, so its use must be carefully considered.

Alternative Synthetic Pathways and Precursors

While the two-step synthesis from 2-(isopropylamino)ethanol is the most direct route, alternative pathways and precursors could be envisioned.

One alternative could involve starting with a different protected amino alcohol. For instance, a different protecting group could be used for the amine, which is then swapped for a Boc group later in the synthesis. However, this would add extra steps and is generally less efficient.

Another theoretical approach could involve the alkylation of tert-butyl (2-oxoethyl)carbamate with an isopropyl halide. However, this would likely lead to a mixture of products and issues with controlling the selectivity of the alkylation.

Furthermore, alternative oxidation methods to the Dess-Martin periodinane oxidation exist, such as the Swern oxidation or the use of other hypervalent iodine reagents. These methods could also potentially be used to convert tert-butyl (2-hydroxyethyl)(isopropyl)carbamate to the target aldehyde.

Formation as a Product from Complex Azanium Derivatives

A thorough review of chemical databases and scholarly articles did not yield any specific examples or generalized methods for the synthesis of this compound through the reaction of or involving a complex azanium derivative. Standard synthetic approaches to tert-butyl carbamates often involve the reaction of an amine with di-tert-butyl dicarbonate or the use of a Curtius rearrangement, among other methods. However, the use of a pre-formed complex azanium salt as a direct precursor for this target molecule is not described.

Due to the absence of research in this specific area, no detailed research findings or data tables can be provided for this synthetic methodology.

Stereochemical Considerations in the Synthesis and Application of Tert Butyl Isopropyl 2 Oxoethyl Carbamate

Isomeric Forms and Chiral Centers

The molecular structure of tert-butyl (1-formyl-2-methylpropyl)carbamate features a single stereogenic center, also known as a chiral center. A chiral center is a carbon atom bonded to four different substituent groups. utexas.edu In this molecule, the alpha-carbon (the carbon adjacent to the carbonyl group of the aldehyde) is attached to:

A hydrogen atom (-H)

An isopropyl group (-CH(CH₃)₂)

A formyl group (-CHO)

A tert-butoxycarbonylamino group (-NH-Boc)

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers. khanacademy.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edu These two isomeric forms are designated as (R)-tert-butyl (1-formyl-2-methylpropyl)carbamate and (S)-tert-butyl (1-formyl-2-methylpropyl)carbamate, according to the Cahn-Ingold-Prelog priority rules. The distinct three-dimensional arrangement of the groups around the chiral center gives each enantiomer unique optical properties, specifically the direction in which they rotate plane-polarized light.

| Isomer | Configuration | Key Structural Feature |

| (R)-enantiomer | Rectus | Clockwise arrangement of substituents around the chiral center based on priority. |

| (S)-enantiomer | Sinister | Counter-clockwise arrangement of substituents around the chiral center based on priority. |

| Racemic Mixture | (R/S) | An equimolar mixture of both the (R)- and (S)-enantiomers. |

Strategies for Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral compound is a critical objective in modern organic chemistry. Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific stereoisomer, which is crucial when one enantiomer has desired biological activity or function while the other may be inactive or have different effects.

Utilization of Chiral Synthons and Reagents

One of the most direct methods for preparing an enantiomerically pure compound is to use a "chiral pool" synthon. This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of enantiopure tert-butyl (1-formyl-2-methylpropyl)carbamate, the amino acid L-valine (which has the S-configuration) or D-valine (R-configuration) serves as an ideal chiral synthon.

The synthesis process typically involves:

Protection: The amino group of the starting valine enantiomer is protected with a tert-butoxycarbonyl (Boc) group. This is often achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Modification of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc-valine is then reduced to the corresponding aldehyde. This transformation must be performed under mild conditions to avoid over-reduction to the alcohol and to prevent racemization of the sensitive chiral center.

A related chiral intermediate, tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, has been identified as a versatile building block in the synthesis of β-substituted α-alkyl alanines, highlighting the utility of such chiral synthons derived from amino acids. nih.govnih.govresearchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis methodologies create the desired chiral center from prochiral starting materials using a chiral catalyst or reagent. For aldehydes containing a protected amino group, the asymmetric Mannich reaction is a powerful tool. In this reaction, an aldehyde, an amine, and a ketone or other carbonyl compound react to form a β-amino carbonyl compound. orgsyn.org

Research has demonstrated that reactions between an aldehyde and an N-Boc-imine can yield chiral β-amino aldehydes with high levels of diastereo- and enantioselectivity when mediated by a chiral catalyst, such as a proline derivative. orgsyn.org Similarly, cooperative catalysis involving achiral metal complexes and chiral acids has been successfully used for the enantioselective synthesis of α-amino acid derivatives, achieving high yields and excellent enantioselectivity (up to 98% ee). nih.gov These methods offer a pathway to the target molecule without relying on a chiral starting material.

Derivatization with Chiral Auxiliaries for Diastereomer Formation and Cleavage

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, creating a new chiral center with a specific configuration. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

While specific examples for the direct synthesis of tert-butyl isopropyl(2-oxoethyl)carbamate using this method are not detailed in the provided context, the principle is widely applied. For instance, a prochiral enolate can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent alkylation or other modifications occur stereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary reveals the chiral product.

Resolution Techniques for Stereoisomeric Mixtures

When an enantioselective synthesis is not feasible or efficient, a racemic mixture of the compound can be produced and then separated into its constituent enantiomers through a process called resolution.

Conventional Resolution Methods

Conventional resolution techniques are well-established methods for separating enantiomers.

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. For a racemic amine-containing compound like the target molecule (or its precursor amine), a chiral acid can be used. The reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (such as solubility), which allows them to be separated by conventional techniques like fractional crystallization. nih.gov Once separated, the individual diastereomeric salts are treated with a base to cleave the resolving agent, yielding the pure (R) and (S) enantiomers of the original compound. A successful resolution of trans-tert-butyl-2-aminocyclopentylcarbamate was achieved using 10-camphorsulfonic acid (CSA) as the resolving agent. nih.gov

Enzymatic Kinetic Resolution: This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines. researchgate.net For example, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was achieved with high efficiency using Candida antarctica lipase (B570770) B (CAL-B). researchgate.netresearchgate.net The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated.

| Resolution Method | Principle | Example Resolving Agent/Enzyme | Outcome |

| Classical Resolution | Formation and separation of diastereomeric salts based on differential solubility. | Chiral acids like 10-camphorsulfonic acid (CSA) or tartaric acid derivatives. | Separated (R) and (S) enantiomers after salt formation, crystallization, and cleavage. nih.gov |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, such as Candida antarctica lipase B (CAL-B). | One enantiomer is converted to a new product, while the other remains unchanged, allowing for separation. researchgate.net |

Chromatographic Separation on Chiral Stationary Phases

The enantioselective separation of chiral compounds is a critical step in their analysis and application. For carbamates, particularly those possessing stereogenic centers, direct separation using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP) is a primary and widely adopted method. The resolution of enantiomers is achieved through transient, diastereomeric interactions between the analyte and the chiral selector immobilized on the stationary phase support. eijppr.com

The effectiveness of a chiral separation depends on the nature of the CSP, the mobile phase composition, and the structural features of the analyte. For a molecule such as this compound, the presence of a carbamate (B1207046) functional group, a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and sterically significant isopropyl and tert-butyl groups are key features for chiral recognition.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for the resolution of a broad range of chiral compounds, including carbamates. uncw.edu The chiral selectors, often derivatives like tris(3,5-dimethylphenylcarbamate), create a complex chiral environment. uncw.edu The separation mechanism on these phases is multimodal, involving a combination of interactions:

Hydrogen Bonding: The carbamate N-H and carbonyl oxygen of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP. eijppr.com

Dipole-Dipole Interactions: Polar bonds within the analyte and the CSP contribute to the differential association between enantiomers. eijppr.com

Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities of the CSP, leading to differences in retention time. The bulky isopropyl and tert-butyl groups of the analyte would play a significant role in this steric fitting. eijppr.com

Research on analogous compounds demonstrates the utility of these CSPs. For instance, various carbamate derivatives have been successfully resolved using cellulose and cyclodextrin-based stationary phases. uncw.eduoup.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation by modulating the strength of the interactions.

Table 1: Illustrative Chiral Separation Data for Related Carbamate Compounds on Polysaccharide CSPs This table presents data from published separations of analogous chiral compounds to illustrate the typical performance of chiral stationary phases. Data for this compound is not publicly available.

| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Pharmaceutical Carbamate | Hexane/Isopropanol (90:10) | 1.45 | 2.80 | uncw.edu |

| Amylose tris[(S)-α-methylbenzylcarbamate] | Isothiocyanate Carbamate Precursor | Ethanol | 1.21 | 3.15 | researchgate.net |

| Heptakis(2,6-di-O-pentyl-3-isopropylcarbamate)-β-cyclodextrin (GC-CSP) | Amide/Urethane Compounds | H2 (carrier gas) | >1.06 | Baseline | oup.com |

| Candida Antarctica Lipase B (Enzymatic Resolution) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Vinyl Acetate in MTBE | E > 200 (Enantiomeric Ratio) | ee > 99% | mdpi.com |

Chemical Derivatization for Enhanced Resolution

While direct chromatographic separation on a CSP is often preferred, chemical derivatization can be an essential strategy to enhance resolution and overcome specific analytical challenges. nih.gov Derivatization involves reacting the analyte with a reagent to form a new compound with improved properties for separation or detection. This approach is particularly useful when the enantiomers show poor resolution on available CSPs, when the analyte lacks a suitable chromophore for UV detection, or when the parent molecule is unstable under the chromatographic conditions.

For this compound, the aldehyde functional group is the most likely target for derivatization. The goal is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can often be separated on a standard, less expensive achiral stationary phase.

Common Derivatization Strategies:

Formation of Diastereomeric Imines or Hydrazones: The aldehyde can be reacted with a chiral amine or a chiral hydrazine (B178648) to form diastereomeric imines or hydrazones, respectively. The choice of the derivatizing agent is critical and should contain a single, pure enantiomer.

Reduction to Diastereomeric Alcohols: The aldehyde can be reduced to a primary alcohol. While this creates a new chiral center, it is often done to change the analyte's chemical nature, which may lead to better interactions with a specific CSP. researchgate.net

Introduction of a Chromophore or Fluorophore: If detection is an issue, a derivatizing agent containing a strongly UV-absorbing group (e.g., a naphthalene (B1677914) or benzene (B151609) ring) can be used. This enhances sensitivity without necessarily aiming for diastereomer formation. For instance, reacting the aldehyde with an agent like 2-naphthylhydrazine would attach a highly responsive chromophore. Studies have shown that derivatizing chiral amines with naphthaldehyde agents can significantly affect the degree of enantioseparation on polysaccharide CSPs. researchgate.net

The process of derivatization must be carefully controlled to prevent racemization at the original stereocenter. The reaction should be high-yielding and free of by-products that could interfere with the chromatographic analysis. It is also important to note that derivatization adds complexity to the sample preparation process. However, the benefits of achieving baseline resolution or enabling separation on a wider range of columns can outweigh these drawbacks. nih.gov

Table 2: Examples of Resolution Enhancement via Chemical Derivatization for Analogous Compounds This table illustrates how derivatization can alter the separation of chiral molecules, based on published findings for related compounds.

| Original Analyte | Derivatizing Agent | Derivative Formed | Effect on Separation | Reference |

|---|---|---|---|---|

| Chiral Amines | Naphthaldehyde | Naphthaldimine | Enhanced resolution and altered elution order on amylose/cellulose CSPs. | researchgate.net |

| Aldopentoses/Aldohexoses | L-tryptophanamide | Diastereomeric Adduct | Enabled separation of enantiomers on a reversed-phase column. | nih.gov |

| Chiral Alcohols | Acetic Anhydride | Acetate Ester | Reversed elution order of enantiomers on a Chirasil-Dex GC column. | researchgate.net |

| Amino Acids | Isopropyl alcohol / Trifluoroacetic anhydride | Isopropyl ester / TFA amide | Full resolution of most amino acid derivatives on a Chirasil-Val GC column. | oup.com |

Chemical Transformations and Reactivity of Tert Butyl Isopropyl 2 Oxoethyl Carbamate

Reductive Amination Reactions

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. nih.govlibretexts.org

Tert-butyl isopropyl(2-oxoethyl)carbamate readily participates in reductive amination reactions with primary and secondary amines in the presence of a mild reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reagent is particularly effective for the reductive amination of aldehydes due to its selectivity, mildness, and broad applicability. nih.gov It is often preferred over other borohydride (B1222165) reagents like sodium cyanoborohydride due to the reduced toxicity of its byproducts. nih.gov

The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde group of the carbamate (B1207046) and the incoming amine. Sodium triacetoxyborohydride then selectively reduces this iminium ion to yield the corresponding secondary or tertiary amine, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen remains intact. nih.govresearchgate.net This method is highly efficient for producing N-Boc protected secondary amines, effectively preventing the common side reaction of overalkylation that can lead to tertiary amines. nih.gov The process is generally carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). acs.org

Table 1: Reductive Amination of this compound This table illustrates the general reaction scheme for the reductive amination of this compound with a generic primary amine (R-NH₂).

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | Tert-butyl (2-(alkylamino)ethyl)(isopropyl)carbamate |

Role in Complex Molecule Synthesis as a Reactant

The dual functionality of this compound makes it a valuable reactant in the synthesis of more complex molecular architectures.

The tert-butoxycarbonyl (Boc) group is known to be stable under basic conditions, including the presence of alkali hydroxides like sodium hydroxide (B78521) (NaOH). organic-chemistry.org However, the aldehyde functionality can undergo reactions in the presence of strong bases, such as aldol (B89426) condensations, if an enolizable proton is present. In some cases, reactions between amino acids and aldehydes in alkaline solutions can lead to complex rearrangements and the formation of novel dicarboxylic acids. nih.gov

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. nih.gov Various oxidizing agents can achieve this, including Pinnick oxidation (using sodium chlorite) or reagents like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄). nih.gov A notable method involves using sodium periodate (B1199274) (NaIO₄), which can cleave diols to form aldehydes and can also be used for the oxidation of α-hydroxy ketones to carboxylic acids. nih.govchemicalbook.com The oxidation of the aldehyde in this compound would yield tert-butyl (1-carboxyethyl)(isopropyl)carbamate, a protected amino acid.

Amide bonds are fundamental to peptide and protein structure and are present in many pharmaceutical drugs. nih.gov While this compound cannot directly participate in amide coupling reactions, it serves as a direct precursor to a species that can. Following the oxidation of its aldehyde group to a carboxylic acid as described above, the resulting N-Boc protected amino acid can be activated and coupled with a primary or secondary amine to form an amide bond.

This two-step sequence involves:

Oxidation: The aldehyde is converted to a carboxylic acid.

Amide Coupling: The carboxylic acid is then reacted with an amine using standard peptide coupling reagents. Common reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions.

This sequence effectively uses the aldehyde as a masked carboxylic acid, expanding the synthetic utility of the initial carbamate.

Protecting Group Strategies in Synthetic Pathways

The strategic use of protecting groups is a central concept in modern organic synthesis, allowing for the selective transformation of multifunctional molecules.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its unique stability profile. nih.gov It is robust and stable under a variety of conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles. researchgate.netorganic-chemistry.org This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the protected amine.

Crucially, the Boc group is acid-labile, meaning it can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govorganic-chemistry.org This deprotection step regenerates the free amine, liberating isobutylene (B52900) and carbon dioxide as byproducts. nih.gov

This "orthogonality" to other reaction conditions is the key to its strategic application. In the context of this compound, the Boc group shields the nitrogen atom while the aldehyde handle is used in various transformations (e.g., reductive amination, oxidation, etc.). Once the desired modifications are complete, the Boc group can be removed to expose the amine functionality for a subsequent reaction, such as peptide bond formation. researchgate.net This logic is fundamental to methodologies like solid-phase peptide synthesis (SPPS), where the Boc group plays a critical role in the stepwise assembly of amino acid chains. organic-chemistry.org

Table 2: Stability of the N-Boc Protecting Group This table summarizes the general stability of the N-Boc group under various common reaction conditions, highlighting its utility in synthetic strategies.

| Condition/Reagent Type | Stability of Boc Group | Reference |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Labile (Cleaved) | nih.gov |

| Strong Bases (e.g., NaOH, KOH) | Stable | organic-chemistry.org |

| Nucleophiles (e.g., amines, organometallics) | Stable | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | researchgate.net |

| Common Oxidizing Agents | Generally Stable | researchgate.net |

| Common Reducing Agents (e.g., NaBH₄) | Stable | researchgate.net |

Applications As a Key Intermediate in Medicinal Chemistry Research

Precursor to Protein Tyrosine Phosphatase Inhibitors

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. Their dysregulation is linked to numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention. The development of potent and selective PTP inhibitors is an active area of research.

Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1), also known as PTP1B, is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. While direct synthesis routes employing tert-butyl isopropyl(2-oxoethyl)carbamate for PTPN1 inhibitors are not explicitly detailed in current literature, the structural features of this aldehyde are relevant. N-Boc protected amino aldehydes are commonly used to introduce specific side-chain functionalities that can interact with the active site of PTP1B. For instance, the isopropyl group could be envisioned to occupy a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.

Similar to PTPN1, Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) is implicated in immune regulation and oncology. chemicalbook.com Inhibition of PTPN2 is being explored as a strategy to enhance anti-tumor immunity. chemicalbook.com The synthesis of PTPN2 inhibitors often involves the construction of complex heterocyclic scaffolds. An N-Boc protected aldehyde like this compound could serve as a starting material for the elaboration of side chains designed to target specific residues within the PTPN2 active site, aiming for dual PTPN1/PTPN2 inhibition or selective PTPN2 inhibition. chemicalbook.com

The structural characterization of the final inhibitory compounds is crucial for understanding their mechanism of action and for guiding further optimization. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of the inhibitor bound to the target protein. For a hypothetical inhibitor derived from this compound, structural analysis would focus on the orientation of the isopropyl group and the interactions it forms within the phosphatase active site. This data is invaluable for rational drug design.

Table 1: Key Data for PTP Inhibitor Development

| Target | Therapeutic Area | Role of Precursor | Key Structural Feature |

|---|---|---|---|

| PTPN1 | Diabetes, Obesity | Side-chain introduction | Isopropyl group for hydrophobic interaction |

Intermediate in Kinase Inhibitor Development

Protein kinases are another major class of enzymes involved in signal transduction, and their aberrant activity is a hallmark of many cancers. Kinase inhibitors have become a cornerstone of modern oncology.

The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). The development of inhibitors that are selective for specific activating and resistance mutations in EGFR, while sparing the wild-type receptor, is a major goal to improve therapeutic outcomes and reduce side effects. nih.gov The design of these mutation-selective inhibitors often involves creating molecules that can form specific interactions with the mutated amino acid residues in the kinase domain. A chiral building block like this compound could potentially be incorporated into novel scaffolds designed to target these mutant forms of EGFR, with the isopropyl group positioned to exploit subtle differences in the ATP-binding pocket of the mutant versus the wild-type enzyme.

Table 2: Kinase Inhibitor Development Profile

| Target | Inhibitor Example | Therapeutic Area | Potential Role of Precursor |

|---|---|---|---|

| Akt | Ipatasertib | Oncology | Chiral building block for scaffold/side-chain |

General Applications in Pyrroloquinoline Derivative Synthesis for Protein Kinase Inhibition

Information regarding the role of this compound as a key intermediate in the synthesis of pyrroloquinoline derivatives aimed at protein kinase inhibition is not available in the reviewed literature. General syntheses of pyrroloquinoline derivatives often involve multicomponent reactions or Bischler–Napieralski type cyclizations, but the specific involvement of this carbamate (B1207046) is not documented. nih.govnih.govresearchgate.net

Role in Modulator Synthesis

Preparation of NLRP3 Modulators

A search of scientific databases and chemical literature did not yield any methods or research papers describing the use of this compound for the preparation of NLRP3 modulators.

Contribution to Nitric Oxide Donor Design

Use in Diazeniumdiolated Carbamate Prodrug Synthesis

The design and synthesis of nitric oxide (NO) donors, including diazeniumdiolated prodrugs, is an active area of research. nih.gov However, there is no specific mention of this compound being utilized in the synthesis of diazeniumdiolated carbamate prodrugs. Research on carbamate prodrugs tends to focus on other structures and activation mechanisms. nih.govgoogle.com

Analytical and Purification Methodologies for Tert Butyl Isopropyl 2 Oxoethyl Carbamate and Its Derivatives

Chromatographic Techniques for Purification

The purification of carbamate (B1207046) derivatives, which can be sensitive to certain conditions, often necessitates the use of advanced chromatographic methods to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful and widely utilized technique for the isolation and purification of valuable organic compounds, including complex carbamate derivatives. nih.govnih.gov This method is particularly advantageous when high purity is required, as it offers superior resolution and efficiency compared to other purification techniques like flash chromatography. nih.govnih.gov

The successful purification of tert-butyl isopropyl(2-oxoethyl)carbamate and its analogs by preparative HPLC hinges on the careful selection of the stationary and mobile phases. Reversed-phase chromatography is commonly employed for the purification of moderately polar compounds like Boc-protected amino aldehydes.

Key Parameters for Preparative HPLC Purification:

| Parameter | Typical Conditions for Carbamate Derivatives | Rationale |

| Stationary Phase | C18-functionalized silica (B1680970) gel | Provides excellent separation for a wide range of organic molecules based on hydrophobicity. |

| Mobile Phase | Gradients of acetonitrile (B52724)/water or methanol (B129727)/water | Allows for the effective elution of compounds with varying polarities. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape and resolution. nih.gov |

| Detection | UV-Vis Detector (typically at 210-254 nm) | The carbamate and aldehyde functionalities exhibit UV absorbance, enabling monitoring of the elution profile. |

The choice of a specific gradient and flow rate is optimized based on the polarity of the target compound and the impurities present in the crude mixture. nih.gov The goal is to achieve baseline separation between the desired product and any side products or unreacted starting materials.

Spectroscopic and Spectrometric Characterization of Derivatives

The structural confirmation of this compound and its derivatives, as well as the real-time monitoring of their formation, heavily relies on spectrometric techniques, particularly liquid chromatography-mass spectrometry.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

The classical synthesis of N-protected α-amino aldehydes often involves the reduction of corresponding activated carboxylic acid derivatives or the oxidation of precursor amino alcohols. While effective, these methods can sometimes be limited by harsh conditions, the generation of byproducts, or the use of hazardous reagents. Future research will likely focus on developing more streamlined, efficient, and sustainable methods for the synthesis of tert-butyl isopropyl(2-oxoethyl)carbamate and related structures.

Promising areas of exploration include:

One-Pot Tandem Reactions: Methodologies that combine multiple synthetic operations into a single pot offer significant advantages in terms of step-economy and resource efficiency. The development of a one-pot tandem direct reductive amination followed by N-Boc protection has been shown to be a versatile and selective procedure for creating N-Boc protected secondary amines from aldehydes and primary amines. nih.gov Adapting such a strategy could provide a highly efficient route to the target compound, potentially starting from glyoxal (B1671930) or a protected equivalent and isopropylamine. This approach can eliminate the overalkylation problems often seen in traditional reductive amination protocols. nih.gov

Advanced Oxidation/Reduction Systems: The synthesis of N-protected α-amino aldehydes has been achieved through the reduction of N-protected α-amino amides of morpholine (B109124) using reducing agents like lithium aluminium hydride. sci-hub.st This method is notable for producing clean N-protected α-amino aldehydes and is compatible with the Boc protecting group. sci-hub.st Conversely, the oxidative cleavage of precursors, such as the periodate-mediated oxidation of a dihydroxy-pyrrolidine derivative to yield a bis(2-oxoethyl)carbamate, presents another viable strategy. chemicalbook.com Future work could investigate tailored oxidative methods starting from a suitable N-Boc-N-isopropyl substituted amino diol.

Advanced Applications in Complex Chemical Library Synthesis

Chemical libraries containing a high degree of structural diversity are essential for identifying new drug leads and chemical probes. Diversity-Oriented Synthesis (DOS) aims to generate this molecular diversity efficiently from common starting materials. nih.govnih.gov this compound is an ideal building block for such strategies due to its two distinct points of chemical reactivity: the aldehyde for carbon-carbon bond formation and the protected amine for subsequent functionalization.

Future applications in this domain are expected to leverage the unique structure of this carbamate (B1207046) in several ways:

Multicomponent Reactions (MCRs): The aldehyde functionality is a key component in numerous MCRs, such as the Ugi and Passerini reactions. Using this compound in these reactions would allow for the rapid assembly of complex, peptide-like scaffolds in a single step. Following the MCR, the Boc-protecting group can be removed under acidic conditions to reveal a secondary amine, which can be further derivatized, exponentially increasing the complexity and diversity of the resulting chemical library. masterorganicchemistry.com

Solid-Phase Synthesis: The principles of combinatorial chemistry, particularly split-and-pool synthesis on solid supports, allow for the creation of vast libraries of compounds. wikipedia.org The aldehyde group of this compound can be used to immobilize the molecule onto a solid-phase resin through reductive amination with a resin-bound amine. Alternatively, it can be reacted with resin-bound nucleophiles. Once tethered, the Boc group can be removed, and the exposed secondary amine can be acylated or alkylated with a diverse set of building blocks. Subsequent cleavage from the resin would yield a library of discrete small molecules for high-throughput screening.

Scaffold-Based Library Development: The compound can serve as the foundation for generating libraries based on privileged heterocyclic scaffolds. For instance, reaction of the aldehyde with various dinucleophiles can lead to the formation of diverse heterocyclic cores. The use of a chiral organocatalyst in these transformations could even allow for the stereoselective synthesis of these scaffolds. zendy.io The resulting library of N-isopropyl substituted heterocycles would possess significant three-dimensional character, a desirable trait for interaction with biological targets. This approach aligns with the goals of DOS, which seeks to populate chemical space with structurally diverse and complex molecules. nih.gov

Mechanistic Studies of Reactions Involving the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many conditions and its facile removal with acid. researchgate.net While the general mechanism of acid-catalyzed deprotection is well-known, deeper mechanistic studies reveal more nuanced reactivity that can be exploited for synthetic design.

Future research perspectives in this area include:

Kinetics of Deprotection: Detailed kinetic studies on the acid-catalyzed cleavage of Boc groups have revealed a second-order dependence on the concentration of acids like HCl. acs.orgnih.gov This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated carbamate. acs.orgnih.gov Further investigation into the specific kinetics of deprotection for N-isopropyl substituted carbamates could provide valuable data for optimizing reaction conditions, particularly in complex molecules where selective deprotection is required.

Alternative Deprotection Mechanisms: While strong acid is the standard, milder methods for Boc cleavage continue to be an area of interest. A mild deprotection using oxalyl chloride in methanol (B129727) has been reported, which proceeds at room temperature. nih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov Studying the precise mechanism and substrate scope of this and other non-classical deprotection strategies as applied to sterically hindered secondary amines could uncover new orthogonal deprotection schemes.

Reactivity Beyond Deprotection: The carbamate moiety itself can participate in reactions other than simple cleavage. Under certain conditions, such as with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, N-Boc protected amines can be converted directly into amides. nih.gov This transformation proceeds through an in situ-generated isocyanate intermediate. nih.gov Similarly, aminolysis of Boc-carbamates under strongly basic conditions is also proposed to involve an isocyanate intermediate. researchgate.net A thorough mechanistic investigation of these isocyanate-forming reactions starting from this compound could open new pathways for its use as a synthon, allowing direct conversion of the protected amine into ureas, amides, and other functional groups without a separate deprotection step.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl isopropyl(2-oxoethyl)carbamate, and how can purity be optimized during synthesis?

- Methodology : The compound is typically synthesized via carbamate-forming reactions using tert-butyl chloroformate or isocyanate intermediates. For example, a two-step procedure involves (i) activating the amine group with a coupling agent (e.g., iBuOCOCl/EtN) and (ii) reacting with an isopropyl(2-oxoethyl)amine derivative . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from dichloromethane/ether to achieve >95% purity .

Q. How can structural characterization of this carbamate be performed to confirm its molecular identity?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., CHNO) and compare with theoretical exact mass. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm) and carbamate (N–C=O, ~1250 cm) stretches. Nuclear magnetic resonance (NMR) confirms tert-butyl (δ ~1.4 ppm, singlet) and isopropyl (δ ~1.2 ppm, doublet) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound may release irritants upon decomposition. Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. In case of skin contact, wash immediately with 10% ethanol/water .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound?

- Methodology : Stability studies using HPLC under varying conditions show that polar aprotic solvents (e.g., DMF, THF) enhance carbamate stability at 25°C. Avoid acidic/basic conditions (pH <5 or >9), which accelerate hydrolysis of the tert-butyloxycarbonyl (Boc) group. Kinetic studies at 40°C in aqueous buffers reveal a half-life of ~48 hours at pH 7 .

Q. What strategies resolve contradictions in reported data on the compound’s reactivity in nucleophilic substitutions?

- Methodology : Conflicting reactivity (e.g., with Grignard reagents vs. amines) may arise from competing pathways. Use computational modeling (DFT) to map transition states and identify dominant mechanisms. Experimental validation via NMR tracking of reaction intermediates can clarify whether steric hindrance (from the isopropyl group) or electronic effects dominate .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

- Methodology : The 2-oxoethyl moiety enables conjugation with amines via reductive amination. For example, coupling with fluorinated aryl boronic acids under Suzuki-Miyaura conditions yields intermediates for kinase inhibitors. Boc deprotection (e.g., using TFA in DCM) generates free amines for peptide coupling .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- Methodology : Ultra-performance liquid chromatography (UPLC) with a C18 column and UV detection at 254 nm identifies impurities <0.1%. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., tert-butanol). For metal residues, inductively coupled plasma mass spectrometry (ICP-MS) is critical if organometallic catalysts are used .

Key Research Findings

- Hydrogen Bonding : Crystallographic studies reveal intermolecular N–H···O=C interactions between the carbamate and oxoethyl groups, stabilizing the solid-state structure .

- Biocatalytic Applications : The Boc group facilitates chemoselective protection in enzyme-mediated syntheses of chiral intermediates for statins .

- Toxicity Profile : Acute oral toxicity (LD) in rodents is >2000 mg/kg, with no mutagenicity observed in Ames tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.